molecular formula C15H24O7S B126683 ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate CAS No. 204254-90-0

ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

Cat. No. B126683
M. Wt: 348.4 g/mol
InChI Key: ACWOABVIOKTVCQ-JHJVBQTASA-N
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Description

Ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a chemical compound with the molecular formula C15H24O7S . It has an average mass of 348.412 Da and a monoisotopic mass of 348.124268 Da . This compound has three defined stereocentres .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of this molecule . It contains a total of 47 atoms, including 24 Hydrogen atoms, 15 Carbon atoms, 7 Oxygen atoms, and 1 Sulfur atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 474.2±45.0 °C at 760 mmHg, and a flash point of 240.6±28.7 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . The compound has a polar surface area of 97 Å2, a molar refractivity of 82.9±0.4 cm3, and a molar volume of 274.9±5.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Isomerization

Acid-catalyzed Isomerization : The study by Collins and Tomkins (1977) on ethyl 5-hydroxy-7a-methyl-1-oxo-2,6,7,7a-tetrahydro-1H-indene-4-carboxylate, and its acid-catalyzed isomerization highlights the potential for creating structurally diverse compounds through controlled chemical reactions. This type of research underlines the importance of isomerization processes in developing new chemical entities with possible applications in material science, pharmaceuticals, and synthetic chemistry (Collins & Tomkins, 1977).

Reaction Mechanisms and Synthetic Applications

Synthesis of Aminothiazoles : Golankiewicz et al. (1985) demonstrated the reaction of acylaminocyanoesters leading to substituted aminothiazoles, showcasing the synthetic versatility of incorporating the 1,3-benzodioxole structure into complex molecules. This research provides insights into synthetic strategies for developing molecules with potential biological activity (Golankiewicz et al., 1985).

Antibacterial and Antifungal Activity

Antibacterial Evaluation : Siddiqa et al. (2014) investigated the antibacterial activity of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, emphasizing the biomedical research applications of derivatives of the 1,3-benzodioxole structure. This study contributes to the understanding of how structural modifications can impact the biological activity of chemical compounds, potentially leading to the development of new antibiotics (Siddiqa et al., 2014).

properties

IUPAC Name

ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h8,11-13H,5-7,9H2,1-4H3/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOABVIOKTVCQ-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2C=C(CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110181
Record name Ethyl (3aR,7R,7aR)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

CAS RN

204254-90-0
Record name Ethyl (3aR,7R,7aR)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204254-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3aR,7R,7aR)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxole-5-carboxylic acid, 2,2-diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-, ethyl ester, (3aR,7R,7aR)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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